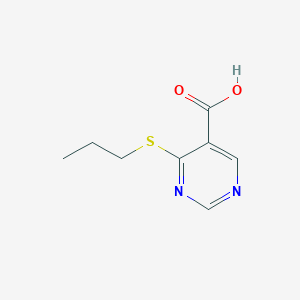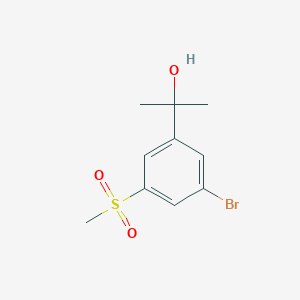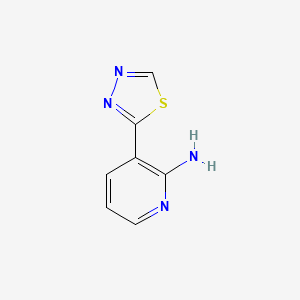
1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione is an organic compound that features a pyridine ring and a thiophene ring connected by a propane-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione can be synthesized through a multi-step process involving the condensation of pyridine and thiophene derivatives. One common method involves the reaction of 3-acetylpyridine with thiophene-2-carboxaldehyde under basic conditions to form the intermediate chalcone, which is then subjected to cyclization to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine and thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the development of organic electronic materials and sensors.
Wirkmechanismus
The mechanism of action of 1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(Pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one: Used as a precursor for synthesizing various heterocyclic derivatives.
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione: Known for its analgesic and sedative properties.
Uniqueness: 1-Pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione is unique due to its combination of pyridine and thiophene rings, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
85903-25-9 |
|---|---|
Molekularformel |
C12H9NO2S |
Molekulargewicht |
231.27 g/mol |
IUPAC-Name |
1-pyridin-4-yl-3-thiophen-2-ylpropane-1,3-dione |
InChI |
InChI=1S/C12H9NO2S/c14-10(9-3-5-13-6-4-9)8-11(15)12-2-1-7-16-12/h1-7H,8H2 |
InChI-Schlüssel |
FFHNDRMNLBJSHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(=O)CC(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![n-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939282.png)
![3-Ethyl[1,1'-biphenyl]-2-ol](/img/structure/B13939286.png)








